molecular formula C15H15N3O2 B1681204 Tacedinaline CAS No. 112522-64-2

Tacedinaline

Cat. No.: B1681204
CAS No.: 112522-64-2
M. Wt: 269.30 g/mol
InChI Key: VAZAPHZUAVEOMC-UHFFFAOYSA-N
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Description

Tacedinaline (N-acetyldinaline), a class I histone deacetylase (HDAC) inhibitor, selectively targets HDAC1, HDAC2, and HDAC3 with IC50 values of 0.9, 0.9, and 1.2 μM, respectively . It exhibits broad-spectrum antitumor activity in preclinical models, inducing cell cycle arrest and apoptosis through epigenetic modulation . Clinically, this compound reached Phase III trials for advanced non-small cell lung cancer (NSCLC), pancreatic cancer, and multiple myeloma but was ultimately discontinued due to insufficient efficacy or toxicity concerns . Structurally, it belongs to the ortho-aminoanilide class of HDAC inhibitors, characterized by a zinc-binding group and a hydrophobic cap .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyldinaline is synthesized through the formal condensation of the carboxy group of 4-acetamidobenzoic acid with one of the amino groups of 1,2-phenylenediamine . The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the condensation process. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of Acetyldinaline involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include multiple purification steps, such as recrystallization and chromatography, to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Acetyldinaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Acetyldinaline, such as quinones, amines, and substituted benzamides .

Scientific Research Applications

Acetyldinaline has a wide range of scientific research applications, including:

Mechanism of Action

Acetyldinaline exerts its effects primarily through the inhibition of histone deacetylase (HDAC) enzymes. By inhibiting HDAC, Acetyldinaline induces histone hyperacetylation, leading to changes in chromatin structure and gene expression. This results in the arrest of the cell cycle at the G1 to S transition phase and the induction of apoptosis in cancer cells . The molecular targets and pathways involved include the regulation of genes associated with cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Mechanistic and Structural Comparisons

Class I HDAC Inhibitors

  • Entinostat: A class I HDAC inhibitor with selectivity for HDAC1/2/3 (IC50: 0.3–0.5 μM). Unlike Tacedinaline, Entinostat advanced to Phase III trials for breast cancer and demonstrated synergy with immunotherapy .
  • Chidamide: Approved in China for lymphoma, Chidamide targets HDAC1/2/3/10 (IC50: 1.7–32 nM). Its distinct thiol-based zinc-binding group confers broader isoform inhibition compared to this compound’s aminoanilide scaffold .

Structural Derivatives :

  • BRD-6929: A this compound derivative with a thiophene substitution, enhancing HDAC1/2 selectivity (nanomolar potency) and reducing pan-class I activity. This modification highlights this compound’s role as a scaffold for isoform-specific inhibitors .
  • RGFP109: A fluorinated analog selective for HDAC3 (IC50: 63 nM), derived from this compound’s structure.

Efficacy in Preclinical Models

Compound Key Findings Reference
This compound Induces 64% apoptosis in A375 cells at 16 μM; weak G2/M phase arrest (10.8% at 8 μM).
Chlordinaline Dual HDAC/DNA inhibitor: 79.2% G2/M arrest (8 μM) and superior apoptosis (64.78% at 16 μM).
Geldanamycin Overlaps with this compound in MAPK/AMPK pathways but lacks ErbB, TNF, and FoxO signaling effects.

Synergy Studies :

  • In renal cell carcinoma (RCC), this compound combined with dasatinib and erlotinib (TKIs) outperformed sunitinib, particularly in cells with supernumerary centrosomes .

Resistance and Target Engagement

This compound exhibits unique resistance profiles compared to other HDAC inhibitors:

  • In TCF3-PBX1 fusion leukemia cell lines, this compound resistance occurs despite effective HDAC1 engagement (~4°C thermostabilization in CETSA assays). This contrasts with sensitivity to pan-HDAC inhibitors like Vorinostat .
  • Resistance correlates with elevated intracellular drug concentrations in resistant cells, suggesting compensatory mechanisms unrelated to target binding .

Clinical and Pharmacokinetic Outcomes

Compound Clinical Stage Indications Key Limitations
This compound Phase III (Terminated) NSCLC, Pancreatic Cancer Limited efficacy in monotherapy
Entinostat Phase III Breast Cancer Synergy with immunotherapies
Mocetinostat Phase II Lymphoma, NSCLC Cardiotoxicity risks

Biological Activity

Tacedinaline, also known as CI-994, is a selective inhibitor of histone deacetylases (HDACs), particularly HDAC1 and HDAC3. This compound has garnered significant attention in cancer research due to its potential therapeutic effects and mechanisms of action. This article explores the biological activity of this compound, focusing on its effects on cancer cell lines, mechanisms of action, and relevant case studies.

This compound functions by inhibiting histone deacetylases, which play a crucial role in regulating gene expression through the modification of chromatin structure. By preventing the deacetylation of histones, this compound promotes a more relaxed chromatin state, facilitating transcriptional activation. This mechanism is particularly relevant in cancer biology, where dysregulation of HDAC activity is often observed.

  • HDAC Inhibition : this compound shows potent inhibitory activity against HDAC1 with an IC50 value of 0.57 μM, and it also affects HDAC3 and HDAC6 to a lesser extent .
  • Cell Cycle Arrest : The compound induces G1 cell cycle arrest in various cancer cell lines, contributing to its anti-cancer effects .

In Vitro Studies

This compound has been evaluated in various in vitro studies:

  • Cell Lines : In HeLa cells, this compound demonstrated selective inhibition of HDAC1 and HDAC3 with IC50 values around 43.5 μM .
  • Apoptosis Induction : In peripheral blood lymphocytes from male Wistar rats, this compound induced apoptosis in a dose-dependent manner (1 μM to 10 μM) over 24 hours .
  • Cancer Types : Studies have shown that this compound effectively induces apoptosis in non-small cell lung cancer (NSCLC) cell lines (A549 and LX-1) through inhibition of HDAC activity and subsequent cell cycle arrest .

In Vivo Studies

In vivo studies have further elucidated the pharmacokinetics and therapeutic potential of this compound:

  • Animal Models : Research using aged mice indicated that this compound can mitigate haloperidol-induced motor and memory side effects by increasing acetylation at the dopamine receptor gene promoter . The effective doses ranged from 10 mg/kg to 30 mg/kg.
  • Tumor Models : In MYC-driven medulloblastoma models, this compound was shown to target intrinsic tumor growth while enhancing susceptibility to macrophage-mediated clearance .

Case Study 1: Glioblastoma Multiforme (GBM)

A study highlighted that this compound could overcome temozolomide resistance in GBM cells through modulation of NF-kB signaling pathways. The compound's ability to enhance acetylation levels was linked to improved therapeutic outcomes in resistant cancer models .

Case Study 2: Neurodegenerative Disorders

In aged mice models, this compound administration resulted in significant improvements in motor coordination and memory function post-antipsychotic treatment. This suggests potential applications beyond oncology, particularly in neurodegenerative conditions where histone modification plays a role .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Study Type IC50 Values (μM) Effects Observed Cancer Type/Model
In Vitro0.57 (HDAC1)Induces apoptosis; G1 arrestHeLa cells
In Vitro~43.5Selective inhibitionVarious cancer cell lines
In Vivo10-30Mitigates drug-induced side effectsAged mice
In VivoN/ATargets tumor growth; enhances macrophage clearanceMYC-driven medulloblastoma

Q & A

Basic Research Questions

Q. What are the primary biochemical targets of Tacedinaline, and what experimental approaches validate its specificity against HDAC isoforms?

  • Methodological Answer : this compound selectively inhibits HDAC isoforms 1, 2, and 3, with IC50 values of 0.9, 0.9, and 1.2 µM, respectively . To validate specificity, use recombinant HDAC enzymatic assays with purified isoforms and measure inhibition kinetics. Confirm cellular activity via Western blotting for histone acetylation (e.g., H3K9ac) in treated vs. untreated cancer cell lines. Include controls for off-target effects by comparing results to pan-HDAC inhibitors (e.g., SAHA) .

Q. What are the standard in vitro and cellular assays used to quantify HDAC inhibition by this compound, and how do researchers ensure reproducibility?

  • Methodological Answer :

  • In vitro : Fluorometric or colorimetric assays using recombinant HDACs (e.g., HDAC-Glo™) to measure deacetylase activity inhibition .
  • Cellular : Flow cytometry or immunofluorescence to quantify acetylated histone levels (e.g., H4K16ac) in treated cells .
  • For reproducibility, report detailed protocols (e.g., enzyme concentrations, incubation times) per NIH preclinical guidelines . Use triplicate runs and validate findings across independent labs .

Q. How can researchers design in vitro and in vivo experiments to assess this compound’s antitumor efficacy while controlling for off-target effects?

  • Methodological Answer :

  • In vitro : Use dose-response curves (0.1–10 µM) in cancer cell lines (e.g., pancreatic or prostate models ) with viability assays (MTT/CellTiter-Glo) and apoptosis markers (Annexin V/PI). Include HDAC-negative cell lines as controls.
  • In vivo : Employ xenograft models with tumor volume monitoring, paired with pharmacodynamic analysis (e.g., HDAC activity in tumor lysates). Use isotype-matched controls and validate findings in orthotopic models .

Advanced Research Questions

Q. In studies where this compound shows resistance in leukemia cell lines (e.g., TCF3-PBX1 fusion), what methodologies are critical for investigating mechanisms of resistance?

  • Methodological Answer : Resistance mechanisms can be probed via:

  • Drug uptake assays : Measure intracellular this compound concentrations using LC-MS/MS in resistant vs. sensitive lines (e.g., RCH-ACV vs. KOPN-8 ).
  • HDAC engagement studies : Use cellular thermal shift assays (CETSA) or immunofluorescence to assess HDAC1 target binding in resistant cells .
  • Multi-omics profiling : Integrate RNA-seq and proteomics to identify dysregulated pathways (e.g., ABC transporters, chromatin remodeling) .

Q. How should researchers approach contradictory findings regarding this compound’s efficacy across cancer models, and what statistical methods aid in reconciling discrepancies?

  • Methodological Answer :

  • Meta-analysis : Pool data from independent studies (e.g., pancreatic vs. leukemia models) using random-effects models to account for heterogeneity .
  • Dimensionality reduction : Apply UMAP or PCA to drug sensitivity datasets (e.g., GDSC or CTRP) to cluster this compound-responsive vs. resistant models .
  • Pathway enrichment : Use GSEA or DAVID to identify context-dependent pathways (e.g., oxidative stress in resistant tumors) .

Q. What advanced data analysis techniques (e.g., UMAP, pathway enrichment) are effective in elucidating this compound’s mechanism of action from high-throughput screens?

  • Methodological Answer :

  • UMAP : Visualize drug response patterns across cell lines (e.g., HDAC inhibitor clustering ).
  • Network pharmacology : Construct protein interaction networks (e.g., STRING) to identify synergistic targets (e.g., BCL2, PI3K) .
  • Machine learning : Train classifiers on omics data to predict this compound sensitivity biomarkers (e.g., HDAC3 expression levels) .

Q. How does the structural modification of this compound compared to other HDAC inhibitors influence its pharmacodynamic profile?

  • Methodological Answer : Compare this compound’s benzamide-linked CAP group (critical for HDAC binding ) to hydroxamates (e.g., SAHA) using:

  • Molecular docking : Simulate HDAC active-site interactions (e.g., Autodock Vina).
  • SAR studies : Synthesize analogs with modified linker regions and test HDAC inhibition in enzymatic assays .

Q. What strategies are recommended for optimizing this compound in combination therapies, considering pharmacokinetic interactions?

  • Methodological Answer :

  • Synergy screens : Use Chou-Talalay assays to identify synergistic partners (e.g., gemcitabine in pancreatic models ).
  • PK/PD modeling : Monitor plasma/tumor drug levels via LC-MS and adjust dosing schedules to minimize toxicity .
  • Transcriptomic profiling : Identify co-targetable pathways (e.g., DNA repair) using CRISPR-Cas9 screens .

Q. What ethical and reporting standards (e.g., NIH guidelines) must be adhered to in preclinical this compound studies?

  • Methodological Answer : Follow NIH guidelines for:

  • Animal welfare : Report IACUC approval, sample sizes, and humane endpoints .
  • Data transparency : Provide raw data (e.g., tumor measurements, HDAC activity) in supplemental materials .

Q. How can integrative multi-omics approaches identify biomarkers predictive of this compound response in heterogeneous tumors?

  • Methodological Answer :
  • Single-cell RNA-seq : Resolve tumor subpopulations with divergent HDAC inhibitor responses .
  • Proteomics : Quantify acetylated proteins (e.g., tubulin) via mass spectrometry to link target engagement to efficacy .
  • Validation : Use patient-derived xenografts (PDX) to test biomarker-driven dosing strategies .

Properties

IUPAC Name

4-acetamido-N-(2-aminophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10(19)17-12-8-6-11(7-9-12)15(20)18-14-5-3-2-4-13(14)16/h2-9H,16H2,1H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZAPHZUAVEOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60150095
Record name Tacedinaline
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Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112522-64-2
Record name Tacedinaline
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Record name Tacedinaline [USAN:INN]
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Record name Tacedinaline
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Record name Tacedinaline
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Record name 4-Acetylamino-N-(2'-aminophenyl)benzamide
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Record name TACEDINALINE
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Synthesis routes and methods I

Procedure details

The N-(2'-nitrophenyl)-4-acetylaminobenzamide used as starting material is prepared as follows: 41.3 g (0.33 mole) oxalyl chloride are added dropwise at 0°-5° C., with the exclusion of moisture, to a solution of 60.3 g (0.83 mole) dimethylformamide in 1.5 L dry ethyl acetate. After stirring for 30 minutes at this temperature, 44.8 g (0.25 mole) 4-acetamidobenzoic acid, together with 27.7 g (0.35 mole) pyridine, are added thereto and the ice bath is removed. After stirring for 3 hours at ambient temperature, the reaction mixture is mixed with a solution of 38 g (0.28 mole) o-nitroaniline and 27.7 g (0.35 mole) pyridine in 30 mL dry ethyl acetate. After stirring for 15 hours at ambient temperature, the reaction mixture is mixed with 500 mL 1N aqueous sodium hydroxide solution, the phases are separated and the aqueous phase is shaken out three times with 150 mL amounts of ethyl acetate. The combined organic phases are washed neutral with water, dried over anhydrous sodium sulfate, and concentrated to about one-third. The precipitate obtained is filtered off with suction and purified either by recrystallization or by column chromatography. Yield 15 g (20% of theory); m.p. 205.8° C.
Name
N-(2'-nitrophenyl)-4-acetylaminobenzamide
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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41.3 g
Type
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60.3 g
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reactant
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1.5 L
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solvent
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44.8 g
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27.7 g
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38 g
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27.7 g
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30 mL
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500 mL
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reactant
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Synthesis routes and methods II

Procedure details

The dried solid of 4-acetamido-N-(2-aminophenyl)benzamide trifluoroacetate salt was suspended in a solution of 1:1 EtOH:H2O (320 mL). Saturated NaHCO3 solution (100 mL) was added slowly to adjust the pH to 8. The resultant slurry was stirred for 1.5 hours. The precipitates were filtered and washed with water (2×60 mL). After drying at 40° C. in vacuo for 16 h, 4-acetamido-N-(2-aminophenyl)benzamide (21.3 g, 92% yield, 97.0% HPLC purity) was isolated as crystalline Form B (white solid).
Name
4-acetamido-N-(2-aminophenyl)benzamide trifluoroacetate salt
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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100 mL
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320 mL
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Synthesis routes and methods III

Procedure details

To a 0° C. solution of tert-butyl (2-(4-acetamidobenzamido)phenyl)carbamate 1.5 (3.5 g, 9.5 mmol) in dry dichloromethane (55 mL) was added trifluoroacetic acid (22 mL) dropwise. The mixture was allowed to slowly warm to 23° C. for 2 hours until the reaction was complete. The solvents were removed in vacuo. The reaction mixture was diluted with water and the pH was adjusted to ˜8 with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate was filtered, washed with water and ether, and dried under vacuum to afford 4-acetamido-N-(2-aminophenyl)benzamide 1.6 as an off-white solid. Yield 1.6=2.4 g (96%).
Name
tert-butyl (2-(4-acetamidobenzamido)phenyl)carbamate
Quantity
3.5 g
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reactant
Reaction Step One
Quantity
22 mL
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reactant
Reaction Step One
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55 mL
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Reaction Step One

Retrosynthesis Analysis

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